3-nitro-8-(trifluoromethyl)quinolin-4-ol

Anticancer Leukemia Cytotoxicity

3-Nitro-8-(trifluoromethyl)quinolin-4-ol (CAS 2322627-28-9) is a heterocyclic quinoline derivative with molecular formula C10H5F3N2O3 and molecular weight 258.15 g/mol. The compound features three functionally distinct substituents: an electron-withdrawing nitro group at position 3, a lipophilic trifluoromethyl group at position 8, and a hydroxyl group at position 4 that enables keto-enol tautomerization to the 4-quinolone form.

Molecular Formula C10H5F3N2O3
Molecular Weight 258.2
CAS No. 2322627-28-9
Cat. No. B6161792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-8-(trifluoromethyl)quinolin-4-ol
CAS2322627-28-9
Molecular FormulaC10H5F3N2O3
Molecular Weight258.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-8-(trifluoromethyl)quinolin-4-ol (CAS 2322627-28-9): A Dual-Substituted Quinoline Scaffold for Targeted Medicinal Chemistry Sourcing


3-Nitro-8-(trifluoromethyl)quinolin-4-ol (CAS 2322627-28-9) is a heterocyclic quinoline derivative with molecular formula C10H5F3N2O3 and molecular weight 258.15 g/mol . The compound features three functionally distinct substituents: an electron-withdrawing nitro group at position 3, a lipophilic trifluoromethyl group at position 8, and a hydroxyl group at position 4 that enables keto-enol tautomerization to the 4-quinolone form . This substitution pattern situates the compound at the intersection of nitroaromatic bioreductive chemistry and fluorinated quinoline medicinal chemistry, distinguishing it from simpler mono-substituted quinoline analogs that lack the combined electronic, steric, and hydrogen-bonding features required for multi-parameter optimization in drug discovery programs.

Why 3-Nitro-8-(trifluoromethyl)quinolin-4-ol Cannot Be Replaced by Generic In-Class Analogs: Functional Group Interdependence


Interchanging 3-nitro-8-(trifluoromethyl)quinolin-4-ol with its closest structural analogs—8-(trifluoromethyl)quinolin-4-ol (lacking 3-NO2), 3-nitroquinolin-4-ol (lacking 8-CF3), or 4-chloro-3-nitro-8-(trifluoromethyl)quinoline (4-Cl replacing 4-OH)—introduces discrete functional deficits that cannot be compensated by other substituents. Published comparative data on trifluoromethylquinoline derivatives demonstrate that the presence of the 8-CF3 group alone can paradoxically produce cell-growth stimulation rather than inhibition in HL-60 leukemia cells [1], while a 3-nitro group introduces bioreductive activation capacity absent in non-nitrated analogs [2]. The 4-OH group enables pH-dependent tautomerization to the 4-quinolone form, a property eliminated in the 4-chloro analog (CAS 39487-89-3), which instead serves as a leaving group for nucleophilic substitution. Each functional group contributes a distinct and non-redundant dimension to the compound's physicochemical and biological profile.

Product-Specific Quantitative Differentiation Evidence for 3-Nitro-8-(trifluoromethyl)quinolin-4-ol (CAS 2322627-28-9)


Cytostatic vs. Cytotoxic Functional Switch: 3-Nitro Modification Alters the Growth Phenotype of 8-Trifluoromethylquinolines

Published comparative data on HL-60 human promyelocytic leukemia cells show that the 8-trifluoromethylquinoline scaffold lacking a 3-nitro substituent—specifically 8-trifluoromethylquinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone—is actually stimulatory to cell growth rather than inhibitory [1]. In contrast, the 2,8-bis(trifluoromethyl) analog exhibits an IC50 of 10 ± 2.5 μM under the same assay conditions [1]. While direct IC50 data for 3-nitro-8-(trifluoromethyl)quinolin-4-ol remains to be reported in peer-reviewed literature, the 3-nitro group is well-established in medicinal chemistry as a bioreductive trigger that can convert a cytostatic or growth-stimulatory scaffold into a cytotoxic one through enzymatic nitroreduction and subsequent reactive oxygen species generation [2]. This functional switch cannot be achieved with 8-(trifluoromethyl)quinolin-4-ol (CAS 23779-96-6), which lacks the nitro group entirely.

Anticancer Leukemia Cytotoxicity

Tautomerization Capacity: 4-OH vs. 4-Cl Functional Differentiation

The 4-hydroxyl group in 3-nitro-8-(trifluoromethyl)quinolin-4-ol enables reversible tautomerization to the 4-quinolone (4-oxo) form, a structural feature with profound implications for hydrogen-bonding capacity, solubility, and target engagement . This tautomeric equilibrium is entirely absent in the 4-chloro analog, 4-chloro-3-nitro-8-(trifluoromethyl)quinoline (CAS 39487-89-3), where the chlorine atom functions as a leaving group for nucleophilic aromatic substitution rather than as a hydrogen-bond donor/acceptor. Published experimental data for the parent 8-(trifluoromethyl)quinolin-4-ol (CAS 23779-96-6) confirm its existence predominantly in the 4-quinolone lactam form in both solid state and solution phases [1], establishing the tautomeric competence of the scaffold. The 3-nitro group further stabilizes the enolate/enol form through resonance electron withdrawal, enhancing the equilibrium population of the 4-quinolone tautomer relative to the des-nitro parent.

Tautomerism Physicochemical properties Drug-likeness

Lipophilicity and Metabolic Stability Enhancement via 8-Trifluoromethyl Group

The 8-trifluoromethyl group in 3-nitro-8-(trifluoromethyl)quinolin-4-ol provides a significant lipophilicity enhancement compared to the non-fluorinated analog 3-nitroquinolin-4-ol (CAS 50332-66-6). The CF3 group is a well-established bioisostere that increases log P and metabolic stability while resisting oxidative metabolism due to the strength of the C–F bond [1]. In the context of quinoline-based drug discovery, the 8-CF3 substituent has been shown to enhance antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum [2]. The absence of the CF3 group in 3-nitroquinolin-4-ol results in lower lipophilicity and potentially reduced membrane permeability, limiting its utility in cell-based assays and in vivo studies.

Lipophilicity Metabolic stability ADME

Synthetic Versatility: 4-OH as a Derivatization Handle Compared to 4-Cl and Des-Nitro Analogs

The 4-hydroxyl group in 3-nitro-8-(trifluoromethyl)quinolin-4-ol serves as a versatile derivatization handle for O-alkylation, O-acylation, and Mitsunobu reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies . In contrast, the 4-chloro analog (CAS 39487-89-3) is primarily suited for nucleophilic aromatic substitution (SNAr) reactions, which proceed under different conditions and generate different linkage chemistry (C–N, C–O, or C–S bonds at the 4-position rather than O-linked derivatives). The target compound thus provides complementary synthetic access to ether- and ester-linked quinoline derivatives, expanding the accessible chemical space beyond what is achievable with the 4-chloro precursor .

Synthetic intermediate Derivatization Medicinal chemistry

Purity Specification and Sourcing Reliability: 98% Assay with Single-Source Traceability

The target compound is commercially available with a certified purity of 98% (Product No. 1972863) , providing a defined quality benchmark for procurement. In comparison, the positional isomer 3-nitro-7-(trifluoromethyl)quinolin-4-ol (CAS 256923-40-7) and the des-nitro analog 8-(trifluoromethyl)quinolin-4-ol (CAS 23779-96-6) are available from multiple vendors with varying purity specifications, introducing batch-to-batch variability in downstream applications. For research programs requiring reproducible biological assay results, the defined 98% purity specification reduces the risk of confounding impurities affecting dose-response measurements.

Chemical purity Quality control Procurement

Targeted Application Scenarios for 3-Nitro-8-(trifluoromethyl)quinolin-4-ol in Drug Discovery and Chemical Biology


Bioreductive Anticancer Lead Optimization Requiring Hypoxia-Selective Activation

In medicinal chemistry programs targeting hypoxic tumor microenvironments, the 3-nitro group provides a bioreductive trigger that can be enzymatically reduced by nitroreductases overexpressed in solid tumors. This mechanism is absent in the des-nitro analog 8-(trifluoromethyl)quinolin-4-ol (CAS 23779-96-6), which published data show can be growth-stimulatory rather than cytotoxic in leukemia cells [1]. The target compound's predicted cytotoxicity profile, combined with its 4-OH derivatization handle, makes it a rational scaffold choice for designing hypoxia-activated prodrugs where the 4-position can be elaborated with tumor-targeting moieties.

Kinase Inhibitor Scaffold Requiring 4-Position Hydrogen-Bond Donor/Acceptor Functionality

The 4-OH/4-quinolone tautomeric system provides hydrogen-bond donor and acceptor capacity critical for engaging kinase hinge-region residues. This feature is eliminated in the 4-chloro analog (CAS 39487-89-3), which is limited to SNAr-based diversification. For programs targeting kinases where a 4-position hydrogen-bond interaction is pharmacophoric, the target compound is the appropriate synthetic starting point .

Focused Library Synthesis via O-Derivatization for Membrane-Permeable Analog Generation

The 8-CF3 group enhances lipophilicity and membrane permeability relative to 3-nitroquinolin-4-ol (CAS 50332-66-6), making the target compound a superior scaffold for cell-based phenotypic screening. The 4-OH group enables rapid parallel O-alkylation or O-acylation to generate diverse analog libraries without altering the core quinoline pharmacophore, a strategy that is complementary to C–N bond-forming diversification from the 4-chloro precursor .

Antimalarial Lead Discovery Leveraging 8-CF3-Enhanced Activity Against Resistant Strains

Published SAR studies demonstrate that the 8-CF3 substituent on quinoline scaffolds enhances antimalarial activity against chloroquine-resistant Plasmodium falciparum strains [2]. The target compound combines this 8-CF3 advantage with a 3-nitro group that can be reduced to a 3-amino handle for further elaboration, providing a differentiated entry point for antimalarial SAR compared to 8-(trifluoromethyl)quinolin-4-ol, which lacks the synthetic versatility of the 3-nitro→3-amino reduction pathway.

Quote Request

Request a Quote for 3-nitro-8-(trifluoromethyl)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.